5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
5-(2-azidoethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWEFMYMCKRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 5-(2-azidoethyl)cytidine are known to inhibit dna methyltransferases. This suggests that 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran might also interact with enzymes involved in DNA methylation.
Mode of Action
It is known that azide-containing compounds can undergo copper-catalyzed azide-alkyne cycloaddition reactions (cuaac) with molecules containing alkyne groups. This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Based on the potential inhibition of dna methyltransferases, it could be inferred that this compound might affect dna methylation pathways, which play crucial roles in gene expression and regulation.
Biochemical Analysis
Biochemical Properties
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and modifying biomolecules. This compound interacts with various enzymes and proteins, including DNA methyltransferases, where it acts as an inhibitor. The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit telomerase activity, leading to telomere shortening in human cells. Additionally, it can affect the expression of genes involved in oxidative stress responses and cellular metabolism, thereby altering the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of DNA methyltransferases, which leads to changes in gene expression. The azido group in this compound can also participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This interaction can result in the modification of proteins and other biomolecules, thereby altering their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a limit to its beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DNA methyltransferases and other cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a benzofuran core with an azidoethyl side chain, which is crucial for its biological activity. The synthesis of azido compounds often involves the reaction of halides with sodium azide, leading to the formation of azides that can participate in further chemical transformations.
Biological Activities
1. Antitumor Activity
Research indicates that dihydrobenzofuran derivatives, including compounds similar to this compound, exhibit antitumor properties by inhibiting tubulin polymerization. For instance, a related compound was shown to inhibit mitosis at micromolar concentrations, suggesting that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells .
2. Antibacterial Properties
Benzofuran derivatives have also been evaluated for their antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The presence of the azido group may enhance the interaction of these compounds with bacterial cell walls or enzymes critical for bacterial survival.
3. Anti-inflammatory Effects
In studies focusing on inflammatory diseases, benzofuran derivatives have been shown to inhibit TNF-α production and monocyte adhesion to epithelial cells. This suggests potential applications in treating inflammatory bowel disease (IBD) and other inflammatory conditions . The anti-inflammatory activity is often correlated with the ability to suppress key signaling pathways like NF-κB.
Structure-Activity Relationship (SAR)
The SAR studies of benzofuran compounds indicate that modifications at specific positions can significantly influence their biological activity. For example:
- Position 2 Substituents : The introduction of different substituents at the C-2 position can alter cytotoxicity and antibacterial properties.
- Hydroxyl Groups : Hydroxyl groups at certain positions have been linked to increased anti-inflammatory activity.
These findings highlight the importance of functional group placement in optimizing biological activity.
Case Study 1: Antitumor Activity
A study investigated a series of dihydrobenzofuran derivatives for their ability to inhibit tubulin polymerization. One compound demonstrated an IC50 value of 13 µM, indicating significant cytotoxicity against cancer cell lines. Further modifications improved efficacy, suggesting that this compound could be a candidate for further development in cancer therapy .
Case Study 2: Antibacterial Screening
Another study assessed various benzofuran derivatives against multi-drug resistant Staphylococcus aureus and E. coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 20–40 µM against S. aureus, demonstrating promising antibacterial properties .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
The azido group in 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran enhances its potential as an antibacterial agent. Studies have shown that compounds containing azide functionalities can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .
1.2 Anticancer Properties
Recent research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against several cancer cell lines. The incorporation of the azidoethyl group may enhance the selectivity and potency of these compounds against cancer cells. For instance, studies have demonstrated that similar benzofuran derivatives inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases .
1.3 Neuroprotective Effects
Compounds structurally related to this compound have been investigated for their neuroprotective properties. Research has highlighted their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Synthetic Applications
2.1 Click Chemistry
The azido group allows for the application of click chemistry, specifically the azide-alkyne cycloaddition reaction. This method is valuable in synthesizing complex organic molecules and polymers with specific functionalities. The versatility of this reaction facilitates the development of novel materials and drug delivery systems .
2.2 Heterocyclic Compound Synthesis
This compound can serve as a precursor for synthesizing various heterocycles through cyclization reactions. These heterocycles are often used in pharmaceuticals and agrochemicals due to their biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Differences :
- Amine-containing analogues (e.g., 9b) exhibit higher polarity, favoring aqueous solubility, whereas the benzofuran derivative may prioritize lipid membrane penetration.
Halogen-Substituted Derivatives
The bromo-substituted analogue, 5-(2-bromoethyl)-2,3-dihydro-1-benzofuran (CAS 127264-14-6), serves as a critical intermediate in pharmaceuticals. Key comparisons include:
Research Insight :
The azide derivative’s click reactivity enables efficient coupling with alkynes for drug-targeting applications, whereas the bromo analogue is preferred for traditional cross-coupling reactions in small-molecule synthesis .
Parent 2,3-Dihydro-1-Benzofuran
The unsubstituted 2,3-dihydro-1-benzofuran, identified in rice husks, lacks functional groups for conjugation . Its natural occurrence contrasts with synthetic azido- or bromo-derivatives, which are engineered for specific reactivity.
| Property | 2,3-Dihydro-1-benzofuran | This compound |
|---|---|---|
| Source | Natural (rice husks) | Synthetic |
| Reactivity | Limited to aromaticity | High (azide-mediated click chemistry). |
| Bioactivity | Uncharacterized | Tailored for drug delivery or materials. |
Data Tables
Table 1: Physical and Chemical Properties (Representative Compounds)
*Estimated based on analogous structures.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran generally involves two major stages:
- Construction of the 2,3-dihydro-1-benzofuran core with substitution at the 5-position.
- Introduction of the 2-azidoethyl side chain at the 5-position, typically through halide substitution or azidation of a suitable precursor.
Preparation of 2,3-Dihydro-1-benzofuran Core
The benzofuran core can be synthesized by several established methods:
Palladium-catalyzed tandem cyclization/cross-coupling reactions starting from phenols and allylic halides or related substrates. For example, phenols coupled with 3-bromo-2-methylpropene under potassium carbonate base, followed by Pd-catalyzed cyclization, afford substituted 2,3-dihydrobenzofurans.
Cyclization of o-(1-alkynyl)phenols mediated by acid catalysts such as p-toluenesulfonic acid, which promotes ring closure to form benzofuran derivatives.
Condensation of organocopper acetylenes with 2-halophenols , which provides 2-substituted benzofurans via nucleophilic aromatic substitution and cyclization steps.
Introduction of Azidoethyl Side Chain
The azidoethyl group is introduced typically by converting a suitable leaving group (e.g., halide) into an azide via nucleophilic substitution:
Halomethylation followed by azidation : The 5-position on the benzofuran ring can be functionalized by chloromethylation to yield 5-(chloromethyl)-2,3-dihydro-1-benzofuran. This intermediate then undergoes nucleophilic substitution with sodium azide (NaN3) to replace the chlorine with an azide group, forming 5-(azidomethyl)-2,3-dihydro-1-benzofuran.
Extension to azidoethyl side chain : To obtain the 2-azidoethyl substituent, a two-carbon chain bearing a leaving group (e.g., bromide or tosylate) is attached at the 5-position of the benzofuran, which is then displaced by azide ion to form the azidoethyl derivative.
Direct nucleophilic substitution on alkyl halides : Sodium azide is a common reagent for nucleophilic substitution of alkyl halides to form alkyl azides under mild conditions without catalysts.
Representative Preparation Route for this compound
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 5-(2-haloethyl)-2,3-dihydro-1-benzofuran | Starting from 5-hydroxy-2,3-dihydrobenzofuran, alkylation with 2-bromoethyl bromide or tosylate under basic conditions (e.g., K2CO3 in DMF) | 5-(2-Haloethyl)-2,3-dihydro-1-benzofuran intermediate |
| 2 | Azidation (Nucleophilic substitution) | Treatment with sodium azide (NaN3) in polar aprotic solvent (DMF, DMSO) at room temperature or mild heating | This compound |
This two-step sequence is a standard and efficient method to introduce azidoethyl groups on aromatic heterocycles.
Alternative Synthetic Approaches and Catalysis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for functionalizing azides but is less relevant for direct preparation of this compound unless further functionalization is desired.
Lithium reagent mediated azidation : Aromatic halides can be lithiated and then reacted with tosyl azide to afford aromatic azides in high yield, which can be adapted for benzofuran derivatives.
Example: Chloromethylation and Azidation of 2,3-Dihydrobenzofuran
A patent describes the chloromethylation of 2,3-dihydrobenzofuran to obtain 2,3-dihydro-5-chloromethylbenzofuran, which upon reaction with cyanide yields (2,3-dihydro-5-benzofuranyl)-acetonitrile. By analogy, replacing cyanide with azide ion (NaN3) would afford the azidomethyl derivative. This method is applicable for preparing azidoalkyl benzofurans.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
Sodium azide is the preferred azide source due to its nucleophilicity and availability. Reactions are generally carried out in polar aprotic solvents like DMF or DMSO to enhance azide ion reactivity.
Halide leaving groups (chloride, bromide, tosylate) on the ethyl side chain are suitable for substitution; bromides and tosylates typically provide higher reactivity than chlorides.
The benzofuran core synthesis via palladium catalysis allows for diverse substitution patterns, enabling tailored functionalization at the 5-position prior to azidation.
Safety note: Handling azides requires caution due to their potential explosiveness, especially in dry or concentrated forms.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | n-BuLi, THF, −78°C | Lithiation for halogenation | |
| 2 | NaN₃, DMF, 60°C | Azide substitution | |
| 3 | LiAlH₄, ether | Reduction of acetyl groups |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.5–3.7 ppm (CH₂-N₃) | Azidoethyl group |
| IR | 2100 cm⁻¹ | N₃ stretch |
| HRMS | m/z 189.0902 (C₁₀H₁₁N₃O⁺) | Molecular ion confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
